

3-Amino-4-fluorophenylboronic acid structural formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-4-fluorophenylboronic acid

Cat. No.: B1291412

[Get Quote](#)

An In-depth Technical Guide to **3-Amino-4-fluorophenylboronic Acid**

Introduction

3-Amino-4-fluorophenylboronic acid is a specialized organic compound that serves as a crucial building block and intermediate in modern organic synthesis.^[1] With its unique trifunctional structure, comprising an amino group, a fluorine atom, and a boronic acid moiety, it is of significant interest to researchers in medicinal chemistry and materials science. The presence of the boronic acid group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of contemporary drug discovery for the formation of carbon-carbon bonds.^{[2][3][4]}

This guide provides a comprehensive overview of **3-Amino-4-fluorophenylboronic acid**, detailing its chemical properties, synthesis protocols, and primary applications, with a focus on its role in the development of novel pharmaceutical agents.

Chemical Structure and Physicochemical Properties

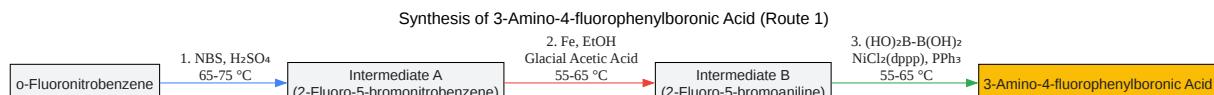
The structure of **3-Amino-4-fluorophenylboronic acid** features a benzene ring substituted with a boronic acid group [-B(OH)₂], an amino group [-NH₂], and a fluorine atom [-F]. The specific arrangement of these groups dictates its reactivity and utility in synthesis.

Key Identifiers and Properties:

- IUPAC Name: (3-amino-4-fluorophenyl)boronic acid[5]
- SMILES String: OB(O)C1=CC=C(F)C(N)=C1[6]
- InChI Key: SYBMNJPZUZMUPGQ-UHFFFAOYSA-N[5][6]

The quantitative physicochemical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	873566-75-7	[5][6][7]
Molecular Formula	C ₆ H ₇ BFNO ₂	[1][5][6][7]
Molecular Weight	154.93 g/mol	[1][6][7]
Appearance	White to off-white or light brown solid/powder	[1][5][7]
Density	1.3 ± 0.1 g/cm ³	[7]
Boiling Point	346.0 ± 52.0 °C at 760 mmHg (Predicted)	[1][7]
Flash Point	163.0 ± 30.7 °C	[1][7]
PSA (Polar Surface Area)	66.48 Å ²	[7]
LogP	0.64	[7]


Synthesis Protocols and Experimental Workflows

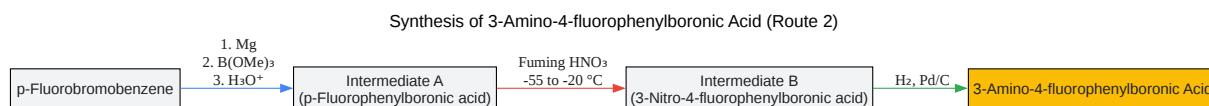
The synthesis of **3-Amino-4-fluorophenylboronic acid** can be achieved through multiple synthetic routes. Below are detailed protocols derived from established methodologies, accompanied by workflow diagrams.

Synthesis Route 1: From o-Fluoronitrobenzene

This method involves the bromination of o-fluoronitrobenzene, followed by reduction of the nitro group and a final coupling reaction with a boron source.[8]

- Step 1: Bromination of o-Fluoronitrobenzene
 - o-Fluoronitrobenzene is mixed with sulfuric acid.
 - N-bromosuccinimide (NBS) is added portion-wise to the mixture.
 - The reaction is heated to 65-75 °C and monitored until completion.
 - Upon cooling, the mixture is poured into ice water, and the product, 2-fluoro-5-bromonitrobenzene, is extracted and dried.[8]
- Step 2: Reduction to 2-Fluoro-5-bromoaniline
 - The 2-fluoro-5-bromonitrobenzene from the previous step is mixed with iron powder and ethanol.
 - Glacial acetic acid is added dropwise at room temperature.
 - The mixture is heated to 55-65 °C until the reaction is complete.
 - The product, 2-fluoro-5-bromoaniline, is purified via column chromatography.[8]
- Step 3: Borylation via Coupling Reaction
 - 2-Fluoro-5-bromoaniline is placed in a flask with tetrahydroxydiboron, a nickel catalyst (e.g., NiCl₂(dppp)), triphenylphosphine, and diisopropylethylamine in ethanol under a nitrogen atmosphere.
 - The reaction is heated at 55-65 °C for 5-8 hours.
 - After completion, the catalyst is filtered off, and the filtrate is evaporated.
 - The crude product is dissolved in hydrochloric acid and purified by extraction to yield **3-Amino-4-fluorophenylboronic acid**.[8]

[Click to download full resolution via product page](#)


Synthesis Workflow (Route 1)

Synthesis Route 2: From p-Fluorobromobenzene

An alternative pathway begins with p-fluorobromobenzene, proceeding through borylation, nitration, and a final reduction step.[9]

- Step 1: Borylation to p-Fluorophenylboronic Acid
 - A Grignard reagent is first prepared from p-fluorobromobenzene and magnesium.
 - This Grignard reagent is then reacted with trimethyl borate.
 - Subsequent hydrolysis of the resulting boronate ester yields the intermediate, p-fluorophenylboronic acid.[9]
- Step 2: Nitration to 3-Nitro-4-fluorophenylboronic Acid
 - Fuming nitric acid is cooled to a low temperature (-55 °C to -20 °C).
 - The p-fluorophenylboronic acid is added slowly in batches while stirring vigorously.
 - The reaction is maintained at this temperature for approximately 2 hours.
 - The reaction mixture is then poured into crushed ice, and the pH is adjusted to 3-6 with sodium carbonate.
 - The product, 3-nitro-4-fluorophenylboronic acid, is extracted with ethyl acetate and purified.[9]

- Step 3: Hydrogenation Reduction
 - The 3-nitro-4-fluorophenylboronic acid is hydrogenated using a palladium on carbon (Pd/C) catalyst.
 - This catalytic hydrogenation reduces the nitro group to an amino group, yielding the final product, **3-Amino-4-fluorophenylboronic acid**.^[9]

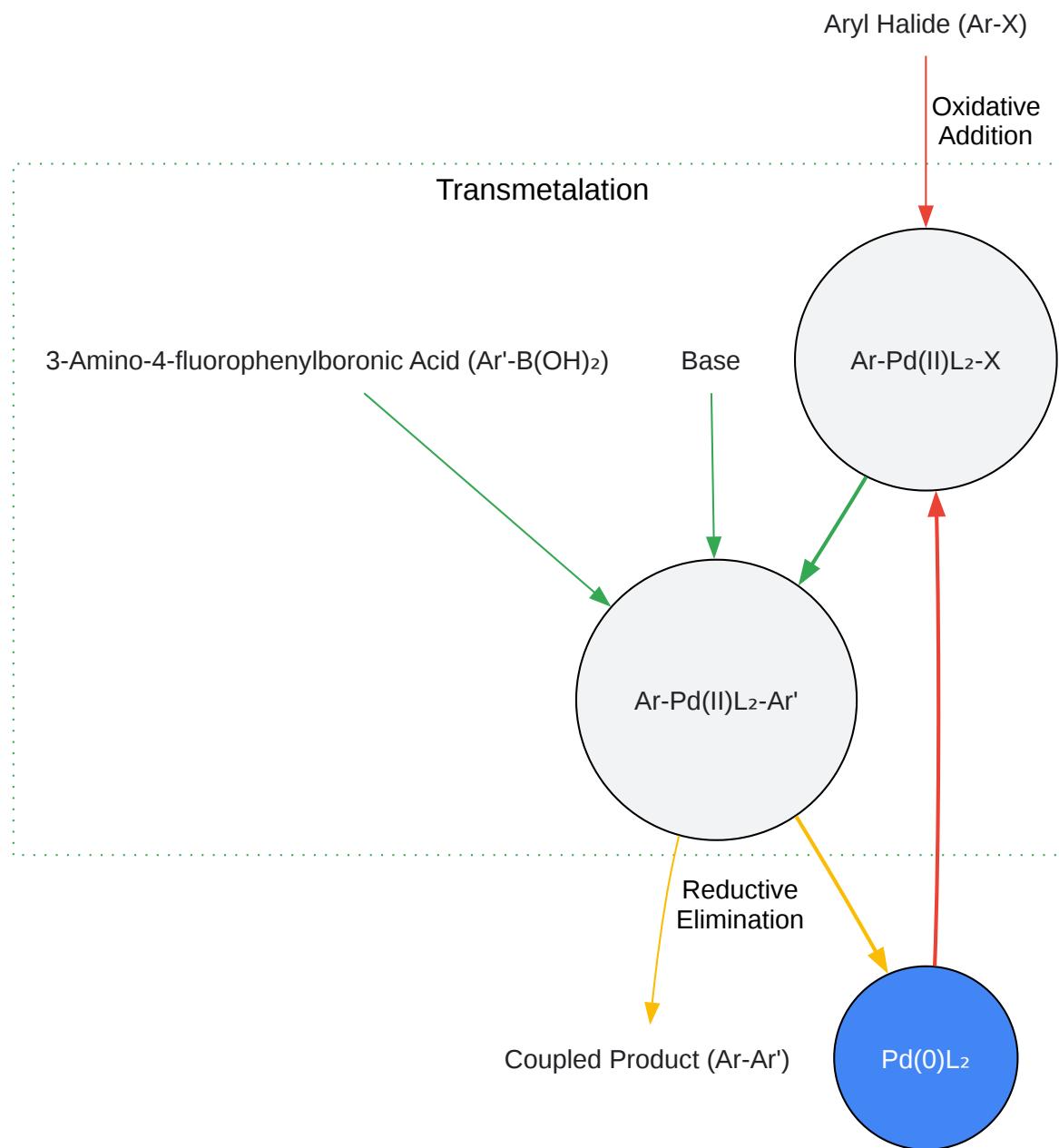
[Click to download full resolution via product page](#)

Synthesis Workflow (Route 2)

Key Applications in Drug Development

The primary utility of **3-Amino-4-fluorophenylboronic acid** in drug development stems from its role as a reactant in the Suzuki-Miyaura coupling reaction. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly between sp^2 -hybridized carbon atoms, to construct biaryl and substituted aromatic structures common in pharmaceutical compounds.^{[4][10]}

The Suzuki-Miyaura Coupling Reaction


In a typical Suzuki coupling, an organoboron compound (like **3-Amino-4-fluorophenylboronic acid**) reacts with an organohalide ($R-X$) in the presence of a palladium catalyst and a base.^{[4][11]} The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing reagents.^[4]

The catalytic cycle involves three main steps:

- Oxidative Addition: The palladium(0) catalyst reacts with the organohalide ($Ar-X$) to form a palladium(II) complex.^[11]

- Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation by a base.[4][11]
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond in the final product (Ar-Ar') and regenerating the palladium(0) catalyst.[11]

Generalized Suzuki-Miyaura Catalytic Cycle

[Click to download full resolution via product page](#)

Role in Suzuki-Miyaura Coupling

Safety and Handling

3-Amino-4-fluorophenylboronic acid is a chemical reagent that requires careful handling in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.

Hazard Information	Precautionary Measures
GHS Pictogram	GHS07 (Exclamation Mark) [6]
Signal Word	Warning [6]
Hazard Statements	Harmful if swallowed, in contact with skin, or if inhaled. [7] [12] Causes skin and serious eye irritation. [12] May cause respiratory irritation. [12]
Handling	Use only in a chemical fume hood. [7] Wear protective gloves, laboratory clothing, and safety goggles. [7] [12] Avoid inhaling dust. [1] Wash hands thoroughly after handling. [7]
Storage	Store in a dry, cool, and well-ventilated place. [1] Keep containers tightly closed. Avoid contact with oxidizing agents and acids. [1] [7]

Conclusion

3-Amino-4-fluorophenylboronic acid is a valuable and versatile building block for the synthesis of complex organic molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for medicinal chemists and drug development professionals aiming to construct novel biaryl compounds with potential therapeutic activity. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. 445290010 [thermofisher.com]
- 6. 3-Amino-4-fluorophenylboronic acid AldrichCPR 873566-75-7 [sigmaaldrich.com]
- 7. 3-Amino-4-fluorophenylboronic acid | CAS#:873566-75-7 | Chemsoc [chemsrc.com]
- 8. CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid - Google Patents [patents.google.com]
- 9. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents [patents.google.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 3-Amino-4-fluorophenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [3-Amino-4-fluorophenylboronic acid structural formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1291412#3-amino-4-fluorophenylboronic-acid-structural-formula\]](https://www.benchchem.com/product/b1291412#3-amino-4-fluorophenylboronic-acid-structural-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com